molecular formula C14H20BrNO6 B4002194 N-[2-(3-bromophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

N-[2-(3-bromophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid

Cat. No.: B4002194
M. Wt: 378.22 g/mol
InChI Key: NDSPVZRXMPPNLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-bromophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C14H20BrNO6 and its molecular weight is 378.22 g/mol. The purity is usually 95%.
The exact mass of the compound N-[2-(3-bromophenoxy)ethyl]-3-methoxy-1-propanamine oxalate is 377.04740 g/mol and the complexity rating of the compound is 241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has focused on the synthesis and reactions of related compounds, such as ethyl 3-bromo-4-oxochromen-2-carboxylate, which involves processes like bromination and dehydration (Bevan & Ellis, 1983).

  • Chemical Reactions : Studies have investigated the chemical behaviors of similar compounds under various conditions, such as the impact of chlorine and temperature on the transformation products in chlorinated seawater swimming pools (Manasfi et al., 2015).

Biological and Pharmacological Aspects

  • Antibacterial Properties : Research on bromophenols, which are structurally related, has identified significant antibacterial activity, suggesting potential applications in combating bacterial infections (Xu et al., 2003).

  • Antioxidant Activity : Nitrogen-containing bromophenols have been found to exhibit potent scavenging activity against radicals, indicating potential use as natural antioxidants in food and pharmaceutical fields (Li et al., 2012).

Analytical and Chemical Characterization

  • Analytical Profiling : Studies have focused on the analytical characterization of similar compounds, providing a basis for the identification and analysis of N-[2-(3-bromophenoxy)ethyl]-3-methoxy-1-propanamine oxalate in various matrices (De Paoli et al., 2013).

  • Structural Characterization : Research has been conducted on the structural characterization of related compounds, such as cobalt(II) complexes, which could provide insights into the structural properties of N-[2-(3-bromophenoxy)ethyl]-3-methoxy-1-propanamine oxalate (Das et al., 2014).

Environmental Impact and Applications

  • Environmental Degradation : Studies have shown the environmental impact of related compounds, such as their degradation products in specific environments, which can inform the environmental applications and implications of N-[2-(3-bromophenoxy)ethyl]-3-methoxy-1-propanamine oxalate (Manasfi et al., 2015).

  • Metabolism and Bioaccumulation : Research has also focused on the in vivo metabolism of structurally similar compounds, which is crucial for understanding the bioaccumulation and biotransformation of N-[2-(3-bromophenoxy)ethyl]-3-methoxy-1-propanamine oxalate in biological systems (Kanamori et al., 2002).

Properties

IUPAC Name

N-[2-(3-bromophenoxy)ethyl]-3-methoxypropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.C2H2O4/c1-15-8-3-6-14-7-9-16-12-5-2-4-11(13)10-12;3-1(4)2(5)6/h2,4-5,10,14H,3,6-9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSPVZRXMPPNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCOC1=CC(=CC=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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